(2,2-Difluoro-3-methylcyclopropyl)methanamine
Description
Properties
IUPAC Name |
(2,2-difluoro-3-methylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c1-3-4(2-8)5(3,6)7/h3-4H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUENBKHBKYDEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds like methenamine are used as urinary tract antiseptics and antibacterial drugs.
Mode of Action
Methenamine, a compound with a somewhat similar structure, works in an acidic environment where it is hydrolyzed to formaldehyde, which is highly bactericidal.
Biological Activity
(2,2-Difluoro-3-methylcyclopropyl)methanamine, also known as [(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl ring with two fluorine atoms and a methyl group attached to the methanamine moiety. This unique structure enhances its binding affinity to various biological targets.
The mechanism of action for (2,2-Difluoro-3-methylcyclopropyl)methanamine primarily involves its interactions with specific enzymes and receptors. The difluoromethyl group increases its selectivity and potency towards these targets, which may include:
- Dopamine Receptors : Studies suggest that difluoro substitutions can modulate receptor activity, potentially influencing pathways related to mood and cognition .
- Enzymatic Interactions : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting biological processes such as cell signaling and growth.
Biological Activity Overview
Research indicates that (2,2-Difluoro-3-methylcyclopropyl)methanamine exhibits various biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through caspase activation .
- Neuropharmacological Effects : Its interaction with dopamine receptors suggests potential applications in treating neurological disorders .
1. Anticancer Properties
A study evaluated the cytotoxic effects of (2,2-Difluoro-3-methylcyclopropyl)methanamine on several cancer cell lines. The results indicated:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis |
| U-937 (Leukemia) | 12.45 | Inhibition of cell proliferation |
| A549 (Lung) | 10.25 | Caspase pathway activation |
These findings suggest that the compound has significant potential as an anticancer agent due to its ability to trigger apoptosis in a dose-dependent manner .
2. Neuropharmacological Activity
Another research effort focused on the compound's effects on dopamine receptors. The findings revealed:
| Receptor Type | EC50 Value (nM) | Effect |
|---|---|---|
| D2 | 0.9 | Agonistic activity |
| 5-HT1A | 2.3 | Modulation of serotonin pathways |
This data indicates that the compound may serve as a multitarget agent for neuropsychiatric conditions .
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
(2,2-Difluoro-3-methylcyclopropyl)methanamine serves as a versatile building block in organic synthesis. Its difluoromethyl group enhances the reactivity of the compound, making it suitable for the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions including:
- Oxidation: Producing difluoromethyl ketones.
- Reduction: Leading to different amine derivatives.
- Nucleophilic Substitution: Allowing the replacement of fluorine atoms with other nucleophiles.
The ability to modify its structure through these reactions makes it valuable for synthesizing complex molecules.
2. Specialty Chemicals Production:
The compound is utilized in industrial settings for producing specialty chemicals with unique properties. Its synthesis often involves large-scale methods such as continuous flow reactors, which improve yield and consistency.
Biological Applications
1. Potential Therapeutic Agent:
Research indicates that (2,2-Difluoro-3-methylcyclopropyl)methanamine may exhibit biological activity relevant to medicinal chemistry. Studies have suggested its interactions with various enzymes and receptors, particularly in the context of neurodegenerative diseases like Parkinson's disease. Compounds structurally similar to this compound have shown efficacy as antagonists of A receptors, which are implicated in motor function regulation .
Case Study: Neurodegenerative Disease Treatment
A study explored the efficacy of A receptor antagonists in alleviating motor symptoms associated with Parkinson's disease. The findings suggest that compounds like (2,2-Difluoro-3-methylcyclopropyl)methanamine could be developed further as therapeutic agents targeting these receptors .
Data Table: Comparison of Reactions
| Reaction Type | Product Type | Common Reagents |
|---|---|---|
| Oxidation | Difluoromethyl ketones | Hydrogen peroxide |
| Reduction | Amine derivatives | Lithium aluminum hydride |
| Nucleophilic Substitution | Substituted cyclopropyl derivatives | Sodium azide |
Industrial Applications
The compound's unique properties make it suitable for various industrial applications beyond pharmaceuticals. Its difluoromethyl group imparts specific characteristics that can enhance material performance in specialty chemical production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Cyclopropane Ring Stability and Reactivity
The substitution pattern on the cyclopropane ring significantly influences stability and reactivity. Key comparisons include:
Table 1: Structural and Electronic Comparisons
*Calculated molecular weight based on formula.
Physicochemical Properties
Solubility and Lipophilicity:
- The hydrochloride salt of (2,2-difluorocyclopropyl)methanamine () demonstrates improved aqueous solubility due to ionic character, whereas the non-salt forms (e.g., dichloro or methylated derivatives) are likely more lipophilic. The methyl group in the target compound may further increase lipophilicity, influencing membrane permeability in biological systems .
Stability:
- Fluorinated cyclopropanes generally exhibit greater stability than chlorinated counterparts due to stronger C-F bonds. For example, (2,2-dichlorocyclopropyl)methanamine () may degrade more readily under basic conditions compared to the difluoro target compound .
Preparation Methods
Synthesis of the Gem-Difluorocyclopropane Core
The key structural feature of (2,2-Difluoro-3-methylcyclopropyl)methanamine is the 2,2-difluorocyclopropane ring. Several reliable methods exist for generating this motif, primarily involving difluorocarbene intermediates.
Difluorocarbene Generation and Cyclopropanation
-
- Sodium halodifluoroacetates (e.g., sodium chlorodifluoroacetate, BrCF2CO2Na) thermally decompose to release difluorocarbene under high temperature conditions (120–180 °C) in solvents like diglyme or DMSO.
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) is a modern and efficient difluorocarbene source that generates difluorocarbene under milder conditions (50–120 °C) in the presence of potassium iodide and trimethylsilyl chloride (TMSCl) as a fluoride scavenger.
- Trifluoromethyltrimethylsilane (TMSCF3) combined with sodium iodide can also be used for difluorocyclopropanation, though it is more common for trifluorocyclopropanes.
-
- Heating sodium chlorodifluoroacetate with alkenes in diglyme at 150–180 °C for 20 minutes yields difluorocyclopropanes in high yields (up to 99%).
- Using MDFA with KI and TMSCl in acetonitrile or ethyl cyanide at 50–100 °C for 12–24 hours produces gem-difluorocyclopropanes efficiently, with yields around 70–90%.
| Reagents & Conditions | Substrate Type | Yield (%) | Notes |
|---|---|---|---|
| Sodium chlorodifluoroacetate, diglyme, 180 °C, 20 min | Alkenes (various) | 93–99 | High temperature, broad substrate scope |
| MDFA, KI, TMSCl, EtCN, 50 °C, 24 h | Alkenes | 70–90 | Mild conditions, fluoride scavenging needed |
| TMSCF3, NaI, THF, 60–65 °C, 2–20 h | Electron-rich alkenes | 53–93 | Initiator needed, moderate to good yields |
Conversion to (2,2-Difluoro-3-methylcyclopropyl)methanamine
Following the formation of the difluorocyclopropane ring, the methanamine functionality is introduced via functional group transformations, typically involving:
Reduction of Ester or Acid Precursors to Alcohols or Aldehydes
- Esters derived from the difluorocyclopropane intermediate can be reduced using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (0 °C to room temperature) to afford the corresponding alcohols or aldehydes.
- For example, DIBAL-H reduction of an ester intermediate at 0 °C for 10 minutes followed by stirring at room temperature for 8 hours yields the alcohol intermediate cleanly.
Conversion of Alcohol or Aldehyde to Amines
The alcohol or aldehyde intermediates can be converted to amines via standard synthetic routes such as:
- Transformation to azides followed by Staudinger reduction or catalytic hydrogenation.
- Direct amination using hydrazine or other nitrogen nucleophiles.
Industrially relevant methods for cyclopropylamine derivatives include:
Representative Industrial Synthesis Route (Adapted from Related Cyclopropylamine Syntheses)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Difluorocyclopropanation | MDFA, KI, TMSCl, EtCN, 50 °C, 24 h | 2,2-Difluoro-3-methylcyclopropyl ester | 70–90% |
| 2 | Reduction | DIBAL-H, 0 °C to RT | Corresponding alcohol or aldehyde | High yield, mild conditions |
| 3 | Conversion to acid chloride | Thionyl chloride or oxalyl chloride | Cyclopropanecarbonyl chloride | Efficient, standard procedure |
| 4 | Azide formation | Sodium azide, phase transfer catalyst | Cyclopropyl azide intermediate | Safe and scalable |
| 5 | Reduction to amine | Hydrogenation or Staudinger reduction | (2,2-Difluoro-3-methylcyclopropyl)methanamine | High purity, industrially viable |
Analytical and Research Findings
- The difluorocyclopropane intermediates exhibit characteristic spectroscopic signatures:
- [^19F NMR](pplx://action/followup) shows distinct signals for the geminal difluoro substituents.
- GC-MS retention times and fragmentation patterns confirm the cyclopropane structure.
- The use of MDFA as a difluorocarbene source offers advantages in reaction control and yield over traditional sodium halodifluoroacetates.
- Microwave-assisted pyrolysis of sodium halodifluoroacetates can accelerate difluorocyclopropanation reactions, improving efficiency.
- Industrial processes emphasize environmentally benign reagents and scalable conditions, avoiding explosive azide intermediates where possible.
Summary Table of Preparation Methods
| Preparation Stage | Method/Conditions | Advantages | Limitations |
|---|---|---|---|
| Difluorocarbene generation | Sodium chlorodifluoroacetate, diglyme, 150–180 °C | High yields, broad substrate scope | High temperature, harsh conditions |
| MDFA, KI, TMSCl, EtCN, 50–100 °C | Mild conditions, good yields | Requires fluoride scavenger | |
| Cyclopropanation substrate | 3-Methyl substituted alkenes | Direct introduction of methyl group | Requires suitable alkene precursor |
| Reduction of ester to alcohol/aldehyde | DIBAL-H, 0 °C to RT | High selectivity, mild conditions | Sensitive to moisture |
| Conversion to amine | Acid chloride → azide → reduction | Industrial scalability, purity | Handling of azides requires care |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,2-difluoro-3-methylcyclopropyl)methanamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of allylic precursors via transition-metal catalysis or Simmons–Smith reactions. For example, fluorinated cyclopropanes are often synthesized using difluorocarbene intermediates generated from reagents like TMSCF₃ or BrCF₂CO₂Et under basic conditions . Optimization should focus on:
- Temperature control : Excessive heat may lead to ring-opening side reactions.
- Catalyst selection : Pd or Cu catalysts improve regioselectivity in cyclopropane formation .
- Purification : Use silica gel chromatography or recrystallization to isolate the amine, ensuring minimal residual solvents (e.g., THF or DCM).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of (2,2-difluoro-3-methylcyclopropyl)methanamine?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for confirming difluoro substitution patterns (δ ~ -120 to -140 ppm for CF₂ groups) . ¹H and ¹³C NMR can resolve cyclopropane ring strain effects (e.g., upfield shifts for ring protons).
- X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry and ring geometry. Cambridge Structural Database (CSD) entries for similar cyclopropanes (e.g., CCDC-991863) guide refinement .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₅H₉F₂N: 121.07 g/mol).
Q. What safety protocols are recommended for handling (2,2-difluoro-3-methylcyclopropyl)methanamine in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention if symptoms persist .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Q. How can researchers screen the biological activity of (2,2-difluoro-3-methylcyclopropyl)methanamine in preliminary assays?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinases, GPCRs) at 1–100 µM concentrations. Use fluorogenic substrates to track activity changes .
- Cytotoxicity screening : Employ MTT assays on A549 or HeLa cells; compare IC₅₀ values with structurally related amines (e.g., difluoromethoxy analogs show lower cytotoxicity ).
- Solubility optimization : Use DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of (2,2-difluoro-3-methylcyclopropyl)methanamine synthesis?
- Methodological Answer :
- Transition-state analysis : DFT calculations (B3LYP/6-31G*) model cyclopropanation pathways. Difluoro groups increase electrophilicity at the cyclopropane carbon, favoring trans addition in Simmons–Smith reactions .
- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates (e.g., carbene adducts).
Q. How can computational modeling predict the pharmacological properties of (2,2-difluoro-3-methylcyclopropyl)methanamine?
- Methodological Answer :
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~1.2), CNS permeability, and metabolic stability. Fluorine atoms reduce metabolic oxidation .
- Docking studies : Target enzymes like MAO-A or dopamine receptors; compare binding poses with known inhibitors (e.g., cyclopropylamine antidepressants ).
Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across assay platforms?
- Methodological Answer :
- Troubleshooting matrix :
Q. What strategies enhance the stability of (2,2-difluoro-3-methylcyclopropyl)methanamine in long-term pharmacological studies?
- Methodological Answer :
- Formulation : Lyophilize with cryoprotectants (trehalose/mannitol) for storage.
- Derivatization : Prepare hydrochloride salts to improve crystallinity and reduce hygroscopicity .
- Degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation pathways (e.g., hydrolytic ring-opening) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
